molecular formula C5H5N3S2 B8742179 2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 1206207-42-2

2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B8742179
M. Wt: 171.2 g/mol
InChI Key: PZZJPGFYQFZEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C5H5N3S2 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1206207-42-2

Product Name

2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole

Molecular Formula

C5H5N3S2

Molecular Weight

171.2 g/mol

IUPAC Name

2-methylsulfanylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C5H5N3S2/c1-9-5-7-8-3-2-6-4(8)10-5/h2-3H,1H3

InChI Key

PZZJPGFYQFZEJC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C=CN=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-methylthio-1,3,4-thiadiazole (10.00 g; 67.92 mmol; 1.00 eq.) was reluxed in 1-butanol (100.00 ml) until complete dissolution of starting material. Then, chloroacetaldehyde (21.91 ml; 169.81 mmol; 2.50 eq.) was slowly added and the reaction was refluxed for 2 h. Diisopropyethylamine (11.63 ml) was slowly added over 2 h using a syringe pump. After 18 h, the reaction was allowed to cool to room temperature. Then, water was added and the aqueous phase was extracted 4 times with EtOAc. The combined organics were washed with brine, dried over MgSO4 to give 17 g of a viscous brown oil. The crude was purified by flash chromatography (preabsorption using MeOH an silica) using 95/5 dichloromethane/methanol. The combined fractions gave 3.05 g of the desired product as a pale orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.91 mL
Type
reactant
Reaction Step Two
Quantity
11.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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